Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Description
The compound belongs to a class of chemicals that are synthesized through intricate organic reactions, involving multiple steps that ensure the formation of the desired stereochemistry and functional groups. These compounds often have significant applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules like this involves multiple steps, including the protection of functional groups, the formation of carbon-carbon and carbon-heteroatom bonds, and the introduction of stereochemistry through chiral catalysts or reagents. For example, the synthesis of carbocations stabilized by methoxy substituents demonstrates the complexity and specificity of reactions involved in creating structurally intricate molecules (Ito et al., 1999).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity, physical properties, and interactions with biological targets. X-ray crystallography, NMR spectroscopy, and computational chemistry are common tools used to elucidate and predict the structure of organic compounds. The absolute molecular configuration of complex molecules can be investigated through these techniques, providing insight into the arrangement of atoms in three-dimensional space (Guo et al., 2015).
Chemical Reactions and Properties
The chemical reactions of such compounds are influenced by their functional groups, stereochemistry, and electronic structure. For instance, the presence of methoxy groups and phosphoranylidene moieties can significantly affect a molecule's reactivity towards nucleophiles and electrophiles, as well as its participation in cycloaddition reactions and rearrangements (Bradbury et al., 1981).
properties
IUPAC Name |
methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3/t17-,18-,19+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHHOXWTUSRFI-WERVVEIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454093 | |
Record name | Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate | |
CAS RN |
91382-79-5 | |
Record name | Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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